Cas no 2113005-04-0 (2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile)

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- EN300-29411803
- 2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile
- 2113005-04-0
- 1-Naphthaleneacetonitrile, 8-bromo-α,α-dimethyl-
- 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile
-
- MDL: MFCD34600696
- Inchi: 1S/C14H12BrN/c1-14(2,9-16)11-7-3-5-10-6-4-8-12(15)13(10)11/h3-8H,1-2H3
- InChI Key: JKEXGSPCFJJAPD-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC=CC(=C21)C(C#N)(C)C
Computed Properties
- Exact Mass: 273.01531g/mol
- Monoisotopic Mass: 273.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Density: 1.372±0.06 g/cm3(Predicted)
- Boiling Point: 393.5±17.0 °C(Predicted)
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29411803-10.0g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-29411803-1.0g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-29411803-0.5g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-29411803-5g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95% | 5g |
$3562.0 | 2023-09-06 | |
Enamine | EN300-29411803-1g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95% | 1g |
$1229.0 | 2023-09-06 | |
Aaron | AR028G0F-500mg |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95% | 500mg |
$1344.00 | 2025-02-16 | |
Aaron | AR028G0F-5g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95% | 5g |
$4923.00 | 2025-02-16 | |
Aaron | AR028G0F-100mg |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95% | 100mg |
$611.00 | 2025-02-16 | |
Aaron | AR028G0F-1g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95% | 1g |
$1715.00 | 2025-02-16 | |
Aaron | AR028G0F-10g |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
2113005-04-0 | 95% | 10g |
$7290.00 | 2023-12-15 |
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile Related Literature
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile
Research Brief on 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile (CAS: 2113005-04-0) in Chemical Biology and Pharmaceutical Applications
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile (CAS: 2113005-04-0) is a specialized organic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This nitrile derivative, featuring a brominated naphthalene core, serves as a versatile intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile as a central scaffold, modifying its structure to develop compounds with improved selectivity and pharmacokinetic properties. The bromine atom at the 8-position proved particularly valuable for further functionalization through cross-coupling reactions.
In the field of neurodegenerative disease research, a team at Harvard Medical School recently reported (Nature Chemical Biology, 2024) on the use of this compound in developing small molecule modulators of α-synuclein aggregation. The naphthalene core provided optimal π-stacking interactions critical for disrupting protein misfolding, while the nitrile group contributed to both binding affinity and metabolic stability of the lead compounds.
From a synthetic chemistry perspective, advances in the preparation of 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile have been reported. A 2024 Organic Process Research & Development paper detailed an improved, scalable synthesis route with enhanced yield (78%) and purity (>99.5%). This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
The compound's unique structural features have also found applications in materials science. Recent work published in Advanced Materials (2024) demonstrated its incorporation into organic semiconductors for bioelectronic devices, where the bromine atom serves as both a synthetic handle and a modulator of electronic properties.
Ongoing clinical research suggests derivatives of 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile may have potential as anticancer agents. Preliminary results from phase I trials of a related compound (modified at the nitrile position) show promising activity against refractory B-cell malignancies, with manageable toxicity profiles.
Future research directions for this compound class include exploration of its utility in PROTAC (proteolysis targeting chimera) development, where its structural features could facilitate simultaneous binding to target proteins and E3 ubiquitin ligases. Additional studies are needed to fully characterize the ADME (absorption, distribution, metabolism, and excretion) properties of derivatives and optimize their therapeutic potential.
2113005-04-0 (2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile) Related Products
- 1805976-68-4(Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate)
- 2172229-59-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-carbonylazetidin-3-yl}propanoic acid)
- 743444-59-9(1-4-fluoro-2-(pyrrolidin-1-yl)phenylethan-1-one)
- 1261903-20-1(4-(5-Fluoro-2-methylphenyl)-2-methoxybenzoic acid)
- 1805854-98-1(4-(2-Chloropropanoyl)-2-fluoromandelic acid)
- 1807133-30-7(Ethyl 2-(difluoromethyl)-3-hydroxy-6-methylpyridine-5-acetate)
- 2567503-06-2(4-(2-Aminoethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride)
- 2137796-85-9(2-Thiazolecarboxylic acid, 4-methyl-5-(3-pyridazinyl)-)
- 2228351-20-8(1-5-(trifluoromethyl)furan-2-ylprop-2-en-1-one)
- 2411244-12-5(2-chloro-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2,4-dimethylpyrimidin-5-yl)methyl]acetamide)




